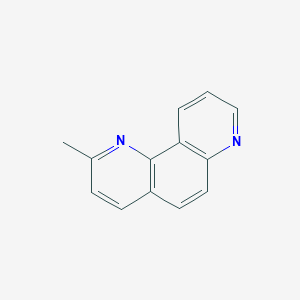

2-Methyl-1,7-phenanthroline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-1,7-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-9-4-5-10-6-7-12-11(13(10)15-9)3-2-8-14-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJFAQKFUDBKLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC3=C2C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00484129 | |

| Record name | 1,7-Phenanthroline, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61351-90-4 | |

| Record name | 1,7-Phenanthroline, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Discovery for 2 Methyl 1,7 Phenanthroline and Its Derivatives

Foundational Synthetic Routes to the 1,7-Phenanthroline (B34526) Core

The construction of the 1,7-phenanthroline scaffold has traditionally relied on well-established methods for quinoline synthesis, adapted to form the fused heterocyclic system. These foundational routes often involve the sequential construction of the pyridine rings.

Condensation Reactions Utilizing Quinoline Precursors

A primary strategy for building the 1,7-phenanthroline framework involves the use of appropriately substituted quinoline derivatives. A notable example is the three-component condensation of 2-methylquinolin-5-amine (B1581496) with aromatic aldehydes and cyclic β-diketones, such as cyclohexane-1,3-dione or dimedone. This reaction, typically carried out in a solvent like butyl alcohol, leads to the formation of complex, fused 1,7-phenanthroline derivatives. acs.org For instance, the reaction of 2-methylquinolin-5-amine, an aromatic aldehyde, and dimedone yields 7-aryl(hetaryl)-3,10,10-trimethyl-7,10,11,12-tetrahydro-9H-benzo[b] nih.govnih.govphenanthrolin-8-ones.

Classical Multi-Step Cyclization Approaches

The synthesis of the 1,7-phenanthroline core is deeply rooted in classical quinoline synthesis reactions, which are adapted to create the second nitrogen-containing ring. These multi-step methods, while often requiring harsh conditions, are fundamental to the field.

The Skraup-Doebner-von Miller reaction and its variations are cornerstone methods for quinoline synthesis and can be applied to the synthesis of phenanthrolines. The general principle involves the reaction of an aromatic amine with α,β-unsaturated carbonyl compounds. For the synthesis of a 1,7-phenanthroline, one could envision starting with an aminoquinoline, such as 5-aminoquinoline, and reacting it with an appropriate α,β-unsaturated aldehyde or ketone. The reaction is typically catalyzed by strong acids and involves a cyclization and subsequent oxidation to form the aromatic phenanthroline ring system.

Another classical approach is the Friedländer synthesis , which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.nethw.ac.ukrsc.org To construct a 1,7-phenanthroline, a suitable amino-substituted quinoline carbaldehyde or ketone would be the required precursor. This method is advantageous due to its potential for creating a variety of substituted phenanthrolines depending on the choice of the methylene-containing reactant. The reaction can be catalyzed by either acids or bases. hw.ac.uk

The Combes quinoline synthesis offers another route, involving the reaction of an arylamine with a β-diketone under acidic conditions. By analogy, an aminoquinoline could be reacted with a β-diketone to construct the second pyridine ring of the 1,7-phenanthroline system.

Regioselective Synthesis of 2-Methyl-1,7-Phenanthroline

Achieving regioselectivity in the synthesis of substituted phenanthrolines is crucial for tuning their chemical and physical properties. For this compound, the strategic placement of the methyl group at the C2 position requires careful selection of starting materials and reaction conditions.

A direct approach to regioselectively synthesize a 2-methyl substituted 1,7-phenanthroline is to start with a precursor that already contains the methyl group in the desired position. For example, the use of 5-amino-2-methylquinoline as the starting material in a subsequent cyclization reaction would ensure the methyl group is located at the 2-position of the final 1,7-phenanthroline product. A reaction analogous to the Doebner-von Miller synthesis, using 5-amino-2-methylquinoline and an α,β-unsaturated carbonyl compound like crotonaldehyde, would be a plausible route to generate this compound.

The three-component condensation reaction mentioned earlier, utilizing 2-methylquinolin-5-amine, provides a pathway to derivatives that are methylated at the 3-position of the resulting phenanthroline ring system, demonstrating how the choice of the quinoline precursor dictates the final substitution pattern. acs.org

Expedited and High-Yielding Synthetic Strategies for 1,7-Phenanthroline Scaffolds

Multi-component Domino Reactions for Fused Phenanthrolines

Multi-component reactions (MCRs) are powerful tools for rapidly building molecular complexity from simple starting materials in a single synthetic operation. The synthesis of fused pyrrolo[1,2-i] nih.govnih.govphenanthroline derivatives exemplifies this approach. nih.gov This two-step, one-pot synthesis starts with the formation of a monoquaternary 1,7-phenanthrolin-7-ium salt from 1,7-phenanthroline and a 2-bromoacetophenone. nih.gov In the presence of a base like triethylamine, a cycloimmonium ylide is generated in situ. This ylide then acts as a 1,3-dipole and undergoes a Huisgen 3+2 cycloaddition with a dipolarophile such as ethyl propiolate. The initially formed unstable intermediate subsequently aromatizes to yield the target fused pyrrolo[1,2-i] nih.govnih.govphenanthroline. nih.gov This domino sequence efficiently constructs a new five-membered ring fused to the 1,7-phenanthroline core.

The following table summarizes the reactants and resulting products in the synthesis of fused pyrrolo[1,2-i] nih.govnih.govphenanthroline derivatives:

| 1,7-Phenanthroline | 2-Bromoacetophenone Derivative | Dipolarophile | Fused Pyrrolo[1,2-i] nih.govnih.govphenanthroline Derivative |

| 1,7-Phenanthroline | 2-Bromoacetophenone | Ethyl propiolate | Ethyl 1-phenylpyrrolo[1,2-i] nih.govnih.govphenanthroline-2-carboxylate |

| 1,7-Phenanthroline | 2-Bromo-4'-methylacetophenone | Ethyl propiolate | Ethyl 1-(p-tolyl)pyrrolo[1,2-i] nih.govnih.govphenanthroline-2-carboxylate |

| 1,7-Phenanthroline | 2-Bromo-4'-methoxyacetophenone | Ethyl propiolate | Ethyl 1-(4-methoxyphenyl)pyrrolo[1,2-i] nih.govnih.govphenanthroline-2-carboxylate |

| 1,7-Phenanthroline | 2-Bromo-4'-chloroacetophenone | Ethyl propiolate | Ethyl 1-(4-chlorophenyl)pyrrolo[1,2-i] nih.govnih.govphenanthroline-2-carboxylate |

Ligand-Free Catalytic Methods in Phenanthroline Synthesis

The development of ligand-free catalytic systems is a significant advancement in sustainable chemistry, as it simplifies reaction procedures and reduces costs. An efficient, manganese dioxide (MnO2)-catalyzed ligand-free synthesis of (E)-6,7-dihydrodibenzo[b,j] nih.govnih.govphenanthrolines has been reported. nih.govresearchgate.netacs.org This method utilizes a dehydrogenative Friedländer annulation followed by a C(sp3)–H functionalization. nih.govresearchgate.netacs.org The reaction is carried out at 100 °C and employs deep eutectic solvents (DES) such as a mixture of choline chloride and p-toluenesulfonic acid (ChCl/p-TSA). nih.govresearchgate.netacs.org This one-pot synthesis provides excellent product yields and represents a greener alternative to traditional methods that often rely on expensive and toxic ligands and solvents. nih.govresearchgate.netacs.org

The reaction can proceed via two pathways. In one path, 2-amino-5-chloro-benzhydrol and acridinol are reacted in the presence of MnO2 and a base to form the Friedländer quinoline product. nih.govacs.org Alternatively, 2-amino-5-chloro-benzhydrol can be reacted with 1,3-cyclohexanedione under similar catalytic conditions to achieve the dehydrogenation and subsequent Friedländer annulation. nih.gov

The following table provides an overview of the key components in this ligand-free catalytic synthesis:

| Reactant 1 | Reactant 2 | Catalyst | Solvent System | Product Type |

| 2-Amino-5-chloro-benzhydrol | Acridinol | MnO2 | Deep Eutectic Solvent (ChCl/p-TSA) | (E)-6,7-Dihydrodibenzo[b,j] nih.govnih.govphenanthroline |

| 2-Amino-5-chloro-benzhydrol | 1,3-Cyclohexanedione | MnO2 | Deep Eutectic Solvent (ChCl/p-TSA) | (E)-6,7-Dihydrodibenzo[b,j] nih.govnih.govphenanthroline |

Chemical Modifications and Functionalization of the this compound Nucleus

The this compound nucleus possesses several sites amenable to chemical modification, allowing for the fine-tuning of its electronic and steric properties. These modifications can be broadly categorized into reactions involving the phenanthroline ring system and transformations of the methyl group.

Functionalization of the Phenanthroline Ring

The aromatic rings of the phenanthroline scaffold can undergo various substitution reactions. The reactivity and regioselectivity of these transformations are influenced by the directing effects of the nitrogen atoms and the methyl group.

Electrophilic Aromatic Substitution: The nitrogen atoms in the phenanthroline ring are electron-withdrawing, which deactivates the ring towards electrophilic attack. wikipedia.org Reactions such as nitration, halogenation, and sulfonation typically require harsh conditions. The position of substitution will be directed by the combined electronic effects of the nitrogen atoms and the activating methyl group. For 1,7-phenanthroline, electrophilic substitution is expected to occur at positions that are least deactivated by the nitrogen atoms. Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2), typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like N-bromosuccinimide (NBS) or chlorine gas with a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the phenanthroline ring makes it susceptible to nucleophilic aromatic substitution (SNA_r), particularly at positions ortho and para to the nitrogen atoms. masterorganicchemistry.comlibretexts.orglibretexts.org This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and cyanides, often requiring the presence of a good leaving group (like a halide) on the ring.

Direct C-H Functionalization: Modern synthetic methods enable the direct functionalization of C-H bonds, offering a more atom-economical approach. For instance, a metal- and light-free direct C-H dicarbamoylation of phenanthrolines has been developed. hw.ac.ukacs.org This Minisci-type reaction allows for the installation of primary, secondary, and tertiary amides onto the phenanthroline core. While not specific to the 1,7-isomer, this methodology highlights the potential for direct functionalization of the this compound nucleus.

Functionalization of the 2-Methyl Group

The methyl group at the 2-position of the phenanthroline ring is a versatile handle for further chemical modifications.

Oxidation: The methyl group can be oxidized to various functional groups. A common transformation is the oxidation to a carboxylic acid. For example, 2,9-dimethyl-1,10-phenanthroline can be oxidized to 9-methyl-1,10-phenanthroline-2-carboxylic acid and further to 1,10-phenanthroline-2,9-dicarboxylic acid using nitric acid as the oxidant under hydrothermal conditions. This indicates that the methyl group of this compound can likely be selectively oxidized to a formyl group or a carboxylic acid group.

Condensation Reactions: The methyl group, being adjacent to a nitrogen atom in the aromatic ring, exhibits enhanced acidity of its protons. This allows it to participate in condensation reactions with aldehydes and ketones, similar to the behavior of methyl groups in picoline and quinaldine. This reactivity can be exploited to introduce new carbon-carbon bonds and construct more complex molecular architectures.

The following table summarizes the key functionalization strategies for the this compound nucleus:

| Reaction Type | Target Site | Reagents/Conditions | Resulting Functional Group |

| Nitration | Phenanthroline Ring | HNO₃, H₂SO₄ | -NO₂ |

| Halogenation | Phenanthroline Ring | NBS, Lewis Acid | -Br, -Cl |

| Direct C-H Carbamoylation | Phenanthroline Ring | Oxamic acids, (NH₄)₂S₂O₈ | -CONH₂ |

| Oxidation | 2-Methyl Group | HNO₃, heat | -CHO, -COOH |

| Condensation | 2-Methyl Group | Aldehydes/Ketones, Base | -CH=CHR |

Coordination Chemistry of 2 Methyl 1,7 Phenanthroline

Ligand Properties and Metal Ion Binding Modes

The defining structural feature of 1,7-phenanthroline (B34526) is the placement of its two nitrogen atoms on different rings of the fused aromatic system. This arrangement, in contrast to the ortho-positioned nitrogens in 1,10-phenanthroline (B135089), makes simultaneous chelation to a single metal center less geometrically favorable. The introduction of a methyl group at the 2-position further modulates the ligand's steric and electronic properties, significantly influencing its interaction with metal ions.

Research into the coordination of the parent ligand, 1,7-phenanthroline, with silver(I) has demonstrated a clear preference for a monodentate binding mode. unifr.chnih.gov In a series of mononuclear silver(I) complexes, including [Ag(NO₃-O,O')(1,7-phen-N₇)₂] and [Ag(1,7-phen-N₇)₂]X (where X is a non-coordinating anion), crystallographic analysis confirmed that the 1,7-phenanthroline ligand coordinates to the Ag(I) ion exclusively through the N7 nitrogen atom. unifr.chnih.gov

This preference is attributed to the steric environment of the two nitrogen atoms. The N1 atom is sterically hindered by the adjacent aromatic ring, whereas the N7 atom is comparatively unencumbered. unifr.chnih.gov For 2-Methyl-1,7-phenanthroline, this effect is amplified. The presence of the methyl group at the 2-position, adjacent to the N1 atom, introduces significant steric bulk. This further disfavors coordination at the N1 site and strongly promotes monodentate coordination through the less sterically hindered N7 nitrogen. This directed binding is a key characteristic of this ligand, distinguishing it from typical bidentate phenanthrolines.

Interactive Table: Selected Crystallographic Data for Ag(I) Complexes with 1,7-Phenanthroline.

Data sourced from studies on the parent 1,7-phenanthroline ligand, which establishes the binding preference for the N7 position. unifr.ch

The steric and electronic effects of substituents are fundamental in tailoring the properties of phenanthroline-based ligands and their metal complexes. nih.gov

Steric Influence : The primary influence of the 2-methyl group in this compound is steric hindrance. As established, this bulkiness around the N1 atom obstructs access for metal ions, making monodentate coordination at N7 the favored mode, particularly for ions like Ag(I). unifr.chnih.gov In the context of the isomeric 1,10-phenanthroline system, methyl groups at the alpha-positions (2- and 9-) are known to prevent the formation of certain complex geometries. For instance, bulky substituents can inhibit the formation of otherwise stable tris-chelate octahedral complexes or favor tetrahedral geometries. wikipedia.org This steric impediment can also hinder the planarization required for certain electronic transitions, thereby altering the photophysical properties of complexes, such as those with Cu(I). nih.govacs.org By analogy, the 2-methyl group in 1,7-phenanthroline is expected to impose significant geometric constraints, making bidentate chelation highly strained and energetically unfavorable for most metal ions.

Electronic Influence : Methyl groups are electron-donating through an inductive effect. This increases the electron density on the phenanthroline ring system and enhances the Lewis basicity of the nitrogen atoms. researchgate.net For this compound, this electronic enrichment would make the nitrogen atoms stronger donors compared to the unsubstituted 1,7-phenanthroline. However, this electronic enhancement at the N1 position is largely negated by the overwhelming steric hindrance. The increased basicity at the N7 position, which is sterically accessible, would lead to stronger metal-ligand bonds when it acts as a monodentate donor.

The coordination behavior of this compound is best understood by comparison with its well-known isomer, 1,10-phenanthroline.

1,10-phenanthroline is a classic bidentate N,N'-donor ligand. taylorandfrancis.com Its two nitrogen atoms are ideally positioned to coordinate with a single metal ion, forming a highly stable five-membered chelate ring. myuchem.com This chelating ability leads to the formation of very stable and often rigid octahedral complexes, such as [Fe(phen)₃]²⁺, or square planar complexes. wikipedia.org The planarity and aromaticity of the ligand system facilitate significant metal-to-ligand charge transfer (MLCT) transitions, giving rise to rich photophysical and electrochemical properties. myuchem.com

In stark contrast, the nitrogen atoms in 1,7-phenanthroline are located in different rings and are not geometrically preorganized for chelation. This isomeric difference fundamentally alters its primary coordination mode. As seen with Ag(I), 1,7-phenanthroline acts as a monodentate ligand. unifr.chnih.gov The addition of a methyl group at the 2-position of 1,7-phenanthroline further solidifies this monodentate preference due to steric crowding around N1. Therefore, while 1,10-phenanthroline almost universally acts as a strong chelator, this compound is predicted to function primarily as a sterically biased monodentate ligand, coordinating through its N7 atom.

Interactive Table: Comparison of Phenanthroline Isomers.

Synthesis and Structural Aspects of Metal Complexes of this compound

The synthesis of metal complexes with this compound is guided by its preference for monodentate coordination, which dictates the resulting stoichiometry and geometry.

The preparation of mononuclear complexes of this compound can be readily achieved by direct reaction of the ligand with a suitable metal salt in an appropriate solvent. Based on the successful synthesis of silver(I) complexes with the parent 1,7-phenanthroline, a general procedure can be outlined. unifr.chnih.gov

A typical synthesis would involve dissolving this compound in a solvent such as methanol, ethanol, or dimethylformamide. A solution of the metal salt (e.g., silver nitrate, silver perchlorate, or silver triflate) in the same solvent is then added to the ligand solution. maynoothuniversity.ie The reaction is typically stirred at room temperature. The resulting mononuclear complex, often with a 1:2 metal-to-ligand stoichiometry (e.g., [M(L)₂]ⁿ⁺), can be isolated by slow evaporation of the solvent, cooling, or addition of a less-polar solvent to induce precipitation. unifr.chnih.gov The synthesis of [Ag(NO₃)(1,7-phen)₂] illustrates that anions can also coordinate to the metal center, leading to neutral complexes with higher coordination numbers. unifr.ch

While the coordination with the soft metal ion Ag(I) is well-documented for the 1,7-phenanthroline scaffold, the broader complexation chemistry with other metals remains an area for further exploration. unifr.chnih.gov The phenanthroline framework is known to form stable complexes with a wide array of transition metals (e.g., Mn, Fe, Co, Ni, Cu, Zn, Ru) and main group metals (e.g., Pb, Ca). wikipedia.orgacs.orgmdpi.comacs.org

It is expected that this compound would also form complexes with these metals. However, the resulting structures will be heavily influenced by the interplay between the metal ion's preferred coordination number and geometry, and the ligand's inherent steric bias. For larger metal ions or those with flexible coordination spheres, bidentate coordination, though strained, might be possible. For smaller or sterically demanding metal centers, the monodentate N7 binding mode is likely to prevail, potentially leading to complexes with unusual geometries or the inclusion of solvent molecules to satisfy the metal's coordination sphere.

Solution-State Stability and Coordination Dynamics of this compound Metal Complexes

The stability of metal complexes in solution is a critical aspect of their coordination chemistry, governed by both thermodynamic and kinetic factors. For chelating ligands like this compound, the stability of their metal complexes is influenced by a variety of factors including the nature of the metal ion, the electronic and steric properties of the ligand, and the solvent environment.

Thermodynamic Stability:

For instance, studies on 2-methyl-1,10-phenanthroline (B1276036) have shown that the introduction of a methyl group can have a significant impact on the stability of its metal complexes compared to the unsubstituted 1,10-phenanthroline. This effect is often attributed to a combination of electronic and steric factors. Electronically, the methyl group is electron-donating, which can increase the basicity of the nitrogen atoms and potentially lead to stronger metal-ligand bonds. However, the position of the methyl group is crucial. A methyl group in the 2-position, adjacent to a coordinating nitrogen atom, can introduce steric hindrance, which may weaken the metal-ligand interaction and thus decrease the stability of the complex. This steric clash can be particularly pronounced with smaller metal ions or in the formation of tris-chelate complexes.

For this compound, the methyl group is also in a position (C2) adjacent to one of the coordinating nitrogen atoms (N1). This proximity would be expected to introduce steric hindrance upon coordination to a metal ion. The degree of this steric effect would depend on the size of the metal ion and the desired coordination geometry. It is plausible that for certain metal ions, this steric hindrance could lead to lower stability constants compared to the unsubstituted 1,7-phenanthroline.

Coordination Dynamics:

The coordination dynamics of a metal complex refer to the rates and mechanisms of ligand exchange and other reactions in solution. These kinetic aspects are as important as thermodynamic stability in determining the behavior of a complex in a particular environment.

Information on the coordination dynamics of this compound complexes is not available. However, studies on related systems, such as complexes of 2,9-dimethyl-1,10-phenanthroline, have demonstrated that steric hindrance from methyl groups can significantly influence the lability of the complex. Increased steric bulk around the metal center can lead to faster ligand dissociation rates.

In the case of this compound, the single methyl group at the 2-position would likely influence the kinetics of complex formation and dissociation. The rate of ligand substitution could be affected by the steric hindrance impeding the approach of an incoming ligand or facilitating the departure of the this compound ligand itself. The specific dynamics would be highly dependent on the metal ion and the reaction conditions.

Interactive Data Table (Hypothetical):

Due to the absence of experimental data, the following table is a hypothetical representation of how stability constants for this compound complexes might be presented. The values are purely illustrative and are intended to demonstrate the format of such a data table.

| Metal Ion | log K1 | log K2 | log K3 | Experimental Conditions |

| Cu(II) | 25 °C, 0.1 M ionic strength | |||

| Ni(II) | 25 °C, 0.1 M ionic strength | |||

| Zn(II) | 25 °C, 0.1 M ionic strength | |||

| Fe(II) | 25 °C, 0.1 M ionic strength | |||

| Co(II) | 25 °C, 0.1 M ionic strength |

Detailed Research Findings:

A thorough review of available scientific databases reveals a significant gap in the literature concerning the coordination chemistry of this compound. While the synthesis of this ligand may have been reported, detailed studies on its solution-state behavior with various metal ions, including the determination of stability constants and the investigation of coordination dynamics, appear to be absent.

Research on other substituted phenanthrolines has established that the position and number of substituents can dramatically alter the stability, structure, and reactivity of their metal complexes. For example, the well-studied 2,9-dimethyl-1,10-phenanthroline exhibits unique coordination properties due to the significant steric hindrance caused by the two methyl groups flanking the nitrogen donors, often leading to distorted coordination geometries and altered redox potentials of the metal center.

Future research into the coordination chemistry of this compound would be valuable to systematically understand the influence of substituent position in this less-symmetric phenanthroline isomer. Such studies would involve techniques like potentiometric or spectrophotometric titrations to determine stability constants and stopped-flow or NMR spectroscopy to probe the kinetics of ligand exchange reactions.

Spectroscopic and Structural Characterization of 2 Methyl 1,7 Phenanthroline and Its Metal Complexes

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. For phenanthroline derivatives, ¹H and ¹³C NMR spectra provide precise information about the electronic environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the parent compound, 1,7-phenanthroline (B34526), displays a complex pattern of signals in the aromatic region, typically between 7.5 and 9.5 ppm. researchgate.net The chemical shifts and coupling patterns are characteristic of the condensed aromatic ring system. For 2-Methyl-1,7-phenanthroline, the introduction of a methyl group at the C2 position would induce predictable changes in the spectrum. A new singlet corresponding to the methyl protons would appear in the upfield region (typically around 2.5-3.0 ppm). Furthermore, this substituent would influence the chemical shifts of the adjacent aromatic protons (at C3 and in the neighboring ring) due to its electron-donating nature and steric effects. Upon coordination to a metal ion, the ¹H NMR signals of the ligand are expected to shift, usually downfield, due to the deshielding effect caused by the metal center's positive charge and the donation of electron density from the ligand to the metal. researchgate.net This coordination-induced shift provides clear evidence of complex formation in solution.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum for 1,7-phenanthroline shows a series of signals in the downfield region (typically 120-155 ppm), corresponding to the twelve carbon atoms of the aromatic framework. nih.gov In the spectrum of this compound, an additional signal would be present in the upfield region (around 15-25 ppm) for the methyl carbon. The carbons of the aromatic rings would also experience shifts relative to the parent compound, particularly the C2 carbon directly bonded to the methyl group and its neighboring carbons. Similar to ¹H NMR, the coordination of the ligand to a metal center causes a downfield shift of the carbon signals, confirming the ligand-metal interaction. researchgate.net

| Assignment | Expected ¹H Chemical Shift (ppm) for this compound | Expected ¹³C Chemical Shift (ppm) for this compound |

| -CH₃ | 2.5 - 3.0 (singlet) | 15 - 25 |

| Aromatic C-H | 7.5 - 9.5 (multiplets/doublets) | - |

| Aromatic C | - | 120 - 155 |

Vibrational Spectroscopy (Infrared Spectroscopy) for Ligand-Metal Coordination Analysis

Infrared (IR) spectroscopy is a powerful tool for investigating the coordination of ligands to metal ions by monitoring changes in vibrational frequencies. The IR spectrum of a free phenanthroline ligand is characterized by several distinct bands. umich.edu

Key vibrational modes for this compound would include:

C=C and C=N stretching vibrations: These appear in the 1500-1650 cm⁻¹ region and are characteristic of the aromatic heterocyclic rings. rsc.orgresearchgate.net

C-H stretching vibrations: Aromatic C-H stretches are typically observed around 3000-3100 cm⁻¹. Aliphatic C-H stretches from the methyl group would appear just below 3000 cm⁻¹.

Ring breathing modes and C-H bending vibrations: These occur at lower frequencies (below 1500 cm⁻¹) and contribute to the fingerprint region of the spectrum. umich.edu

Upon complexation with a metal ion, significant changes in the IR spectrum are observed, providing direct evidence of coordination. The most informative changes include:

Shifts in C=C and C=N stretching frequencies: Coordination of the nitrogen atoms to the metal center alters the electron distribution in the aromatic rings, typically causing these bands to shift to lower or higher wavenumbers. researchgate.netresearchgate.net This shift indicates the involvement of the ring nitrogens in bonding with the metal.

Appearance of new bands: The formation of a coordinate bond between the metal and the nitrogen atoms of the ligand gives rise to new vibrational modes at low frequencies (typically in the 400-600 cm⁻¹ range). These bands are assigned to the metal-nitrogen (ν(M-N)) stretching vibrations and are a definitive indicator of complex formation. hawaii.edu

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Free Ligand | Change Upon Metal Coordination |

| Aromatic C-H Stretch | 3000 - 3100 | Minor shifts |

| Aliphatic C-H Stretch (-CH₃) | 2850 - 3000 | Minor shifts |

| C=C and C=N Stretch | 1500 - 1650 | Shift to higher or lower frequency |

| Ring Vibrations/Bending | 600 - 1500 | Shifts and changes in intensity |

| Metal-Nitrogen (M-N) Stretch | Not present | Appearance of new band(s) at 400 - 600 cm⁻¹ |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation

Electronic absorption (UV-Vis) spectroscopy provides insights into the electronic structure of this compound and its metal complexes by probing the electronic transitions between molecular orbitals.

The UV-Vis spectrum of the free this compound ligand in solution is expected to be dominated by intense absorption bands in the ultraviolet region (200-350 nm). These bands arise from:

π → π* transitions: These are high-energy transitions involving the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. They typically appear as strong absorption bands. scirp.org

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from a nitrogen lone pair) to an antibonding π* orbital. These bands are generally weaker in intensity compared to π → π* transitions. researchgate.net

The formation of a metal complex leads to significant changes in the electronic spectrum. researchgate.net A key feature that often appears is a new, broad absorption band at a longer wavelength, typically in the visible region of the spectrum. This band is attributed to a Metal-to-Ligand Charge Transfer (MLCT) transition. nih.gov In an MLCT transition, an electron is excited from a metal-centered d-orbital to a ligand-centered π* orbital. The appearance, position, and intensity of this MLCT band are highly sensitive to the nature of the metal ion, its oxidation state, and the specific ligand, making UV-Vis spectroscopy a valuable tool for studying the electronic properties of metal complexes. scirp.org The formation of the complex can also cause a bathochromic (red) shift in the ligand-based π → π* transitions. researchgate.net

| Transition Type | Typical Wavelength Range (nm) | Description |

| π → π | 200 - 350 | Ligand-centered; from bonding to anti-bonding π orbitals. |

| n → π | ~300 - 400 | Ligand-centered; from nitrogen lone pair to anti-bonding π* orbital. |

| MLCT | 400 - 600 | Occurs in metal complexes; from metal d-orbital to ligand π* orbital. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of molecular weights and the confirmation of elemental compositions. For novel compounds like this compound and its metal complexes, HRMS provides unambiguous evidence of their identity.

Using soft ionization techniques such as Electrospray Ionization (ESI), the molecule is ionized with minimal fragmentation. HRMS analyzers can then measure the mass-to-charge ratio (m/z) of the resulting molecular ion with very high accuracy (typically to within 5 parts per million). This allows for the experimental determination of the monoisotopic mass.

For the free ligand, this compound (C₁₃H₁₀N₂), the exact mass can be calculated. The HRMS measurement would be expected to yield an m/z value that matches this calculated mass, confirming the elemental formula. For a metal complex, such as [M(C₁₃H₁₀N₂)₂Cl₂], HRMS can confirm the entire structure by identifying the molecular ion peak corresponding to the intact complex or a major fragment (e.g., the complex cation after loss of counter-ions). rsc.org The observed isotopic distribution pattern in the mass spectrum, which arises from the natural abundance of isotopes for each element (especially for metals like Ru, Cu, or Zn), provides further confirmation of the complex's composition.

| Compound/Complex | Formula | Calculated Exact Mass (Da) | Expected HRMS Observation (Positive ESI) |

| This compound | C₁₃H₁₀N₂ | 194.0844 | [M+H]⁺ at m/z 195.0922 |

| Example Dichloro Complex Cation | [Zn(C₁₃H₁₀N₂)₂]²⁺ | 452.1265 (for ⁶⁴Zn) | [M]²⁺ at m/z 226.0633 |

Single Crystal X-ray Diffraction Analysis of Metal Complexes

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of crystalline materials at the atomic level. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

While no crystal structures are available for complexes of this compound, studies on the parent 1,7-phenanthroline ligand reveal important coordination characteristics. In silver(I) complexes, 1,7-phenanthroline has been observed to coordinate in a monodentate fashion through the less sterically hindered N7 nitrogen atom. The steric bulk around the N1 atom prevents it from participating in coordination.

For a hypothetical complex of this compound, the methyl group at the C2 position would introduce significant steric hindrance around the N1 nitrogen. This would strongly favor coordination through the N7 atom, similar to the parent ligand. In a potential bidentate coordination mode, which is common for the related 1,10-phenanthroline (B135089), the metal would need to accommodate a strained geometry.

X-ray diffraction analysis would provide precise bond parameters. For instance, in a transition metal complex, the M-N7 bond length would be a key indicator of the strength of the coordination interaction. The geometry around the metal center (e.g., tetrahedral, square planar, or octahedral) would be unequivocally established, defined by the bond angles between the ligand and any other co-ligands. mdpi.com

Key interactions that would be expected to stabilize the crystal lattice of this compound complexes include:

π-π Stacking: The electron-rich aromatic rings of the phenanthroline ligands on adjacent complex molecules can stack on top of each other. These interactions, typically with centroid-to-centroid distances of 3.5-4.0 Å, are a major driving force in the crystal packing of planar aromatic molecules and lead to the formation of columnar or layered structures. mdpi.commdpi.com

Hydrogen Bonding: If the complex contains co-ligands capable of hydrogen bonding (e.g., water, ammonia) or has suitable C-H donors on the ligand, these can form hydrogen bonds with counter-ions or solvent molecules, creating extended networks. mdpi.com

The combination of these forces can lead to the formation of well-ordered one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks in the solid state. researchgate.net

Photophysical Properties of 2 Methyl 1,7 Phenanthroline Metal Complexes

Absorption and Emission Characteristics of Coordination Compounds5.2. Luminescence Quantum Yields and Lifetimes5.3. Analysis of Metal-to-Ligand Charge Transfer (MLCT) Transitions5.4. Investigation of Substituent Effects on Photophysical Pathways5.5. Solvatochromic and Thermochromic Behaviors of Luminescent Complexes

General principles of coordination chemistry suggest that metal complexes of 2-Methyl-1,7-phenanthroline would likely exhibit photophysical properties influenced by the ligand's electronic structure and the nature of the metal center. However, without specific experimental data from peer-reviewed studies, any discussion would be purely speculative and would not meet the required standards of scientific accuracy and adherence to the provided outline.

Further research and experimental investigation into the coordination chemistry and photophysics of this compound are required to generate the specific data needed to address the user's request.

Computational and Theoretical Investigations of 2 Methyl 1,7 Phenanthroline Systems

Density Functional Theory (DFT) Studies

Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine a molecule's ground-state properties by solving the Kohn-Sham equations, where the electron density is the central variable.

A fundamental step in any computational study is to find the molecule's most stable three-dimensional arrangement of atoms, known as the equilibrium geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. For 2-methyl-1,7-phenanthroline, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

The position of the methyl group at the C2 position, adjacent to one of the nitrogen atoms, is expected to influence the planarity and electronic distribution of the phenanthroline core. DFT calculations would precisely quantify these structural parameters. Analysis of the electronic structure would involve examining the distribution of electron density, molecular electrostatic potential (MEP) maps, and atomic charges, which reveal the electron-rich and electron-deficient regions of the molecule.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. wuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability, chemical reactivity, and the energy required for its lowest electronic excitation. irjweb.comschrodinger.com A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive and can be more easily polarized. wuxiapptec.comsemanticscholar.org DFT calculations provide the energies of these orbitals, allowing for the determination of the HOMO-LUMO gap. For phenanthroline derivatives, this gap is a critical parameter for applications in organic electronics and photovoltaics. semanticscholar.org

Table 1: Illustrative Frontier Molecular Orbital Data This table is a hypothetical representation of data that would be generated from a DFT calculation on this compound, as specific literature values are unavailable.

| Molecular Orbital | Energy (eV) |

|---|---|

| LUMO+1 | -0.50 |

| LUMO (Lowest Unoccupied Molecular Orbital) | -1.85 |

| HOMO (Highest Occupied Molecular Orbital) | -6.20 |

| HOMO-1 | -6.95 |

| HOMO-LUMO Gap (ΔE) | 4.35 |

DFT is also a reliable method for predicting vibrational spectra (infrared and Raman). After geometry optimization, a frequency calculation can be performed. This involves computing the second derivatives of the energy with respect to atomic displacements, which yields the harmonic vibrational frequencies. These calculated frequencies correspond to the fundamental modes of vibration, such as bond stretching, bending, and torsional motions.

The predicted spectrum can be compared with experimental data to confirm the molecular structure and assign spectral peaks to specific vibrational modes. cdnsciencepub.com For this compound, theoretical calculations would help identify characteristic frequencies for the C-H stretching of the methyl group, as well as the various C-C and C-N stretching and bending modes within the aromatic rings. Calculated frequencies are often systematically overestimated compared to experimental values, so they are typically multiplied by an empirical scaling factor to improve agreement. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To study the properties of molecules in their electronic excited states, such as how they absorb light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. TD-DFT calculates the energies of vertical electronic excitations, which correspond to the absorption of photons in UV-visible spectroscopy.

The calculations yield the excitation energies (which can be related to absorption wavelengths, λmax), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., π→π* or n→π*). This information is invaluable for designing molecules with specific optical properties, such as dyes for solar cells or fluorescent probes. For this compound, TD-DFT could predict its UV-visible absorption spectrum and characterize the charge-transfer nature of its excited states.

Molecular Dynamics Simulations of Ligand-Metal Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. In the context of this compound, MD simulations would be particularly useful for investigating its interactions with metal ions in solution. Phenanthrolines are excellent chelating ligands, forming stable complexes with a wide range of metals. mdpi.com

MD simulations can model the dynamic process of complex formation, the stability of the resulting metal complex, and the role of solvent molecules. By simulating the movements of all atoms over time, researchers can gain insights into the coordination geometry, the flexibility of the ligand-metal bonds, and the conformational changes that occur upon binding. Such simulations are critical for understanding the behavior of these complexes in biological systems or catalytic applications.

Quantum Chemical Descriptors for Reactivity and Selectivity

From the electronic structure data obtained via DFT, various quantum chemical descriptors can be calculated to quantify the reactivity and selectivity of a molecule. These descriptors are based on concepts from conceptual DFT. researchgate.net

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I-A)/2. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, calculated as χ²/2η.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules and predicting how they will behave in chemical reactions.

Table 2: Illustrative Quantum Chemical Descriptors This table is a hypothetical representation of data that would be derived from DFT calculations on this compound, as specific literature values are unavailable.

| Descriptor | Definition | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.20 |

| Electron Affinity (A) | -ELUMO | 1.85 |

| Electronegativity (χ) | (I+A)/2 | 4.025 |

| Chemical Hardness (η) | (I-A)/2 | 2.175 |

| Electrophilicity Index (ω) | χ²/2η | 3.724 |

Advanced Applications of 2 Methyl 1,7 Phenanthroline and Its Derivatives in Chemical Science

Catalytic Applications of 2-Methyl-1,7-Phenanthroline Metal Complexes

Metal complexes of phenanthroline derivatives are renowned for their catalytic prowess in a multitude of organic transformations. The nitrogen atoms in the phenanthroline ring act as excellent sigma donors, forming stable complexes with a variety of transition metals. The specific isomeric and substitution pattern of the phenanthroline ligand can significantly influence the catalytic activity and selectivity of the resulting metal complex.

Role as Ligands in Homogeneous and Heterogeneous Catalysis

In the realm of homogeneous catalysis , phenanthroline ligands are integral components of catalysts for reactions such as cross-coupling, hydrogenation, and polymerization. The steric and electronic properties of the ligand, dictated by the position of the nitrogen atoms and any substituents, play a crucial role in determining the efficacy of the catalyst. For this compound, the asymmetric nature of the 1,7-phenanthroline (B34526) core, combined with the presence of a methyl group at the 2-position, would be expected to create a unique steric and electronic environment around a coordinated metal center. This could potentially lead to novel reactivity and selectivity in catalytic processes compared to more symmetric phenanthroline isomers.

In heterogeneous catalysis , phenanthroline-based ligands can be immobilized on solid supports to create recyclable and more environmentally friendly catalysts. The functionalization of this compound would allow for its covalent attachment to various materials, such as polymers or silica, enabling its use in continuous flow reactors and simplifying catalyst separation from the reaction products. However, specific examples of the application of this compound in either homogeneous or heterogeneous catalysis are not readily found in the current body of scientific literature, indicating a significant area for future research.

Mechanistic Studies of Catalytic Activity and Selectivity Enhancement

Mechanistic studies are fundamental to understanding and improving catalytic systems. For phenanthroline-based catalysts, these studies often involve a combination of kinetic experiments, spectroscopic analysis, and computational modeling to elucidate the reaction pathways and the role of the ligand in transition states.

Research on other phenanthroline isomers has shown that modifications to the ligand can enhance catalytic activity and selectivity. For instance, in glycosylation reactions, the phenanthroline catalyst's structure is key to controlling stereoselectivity. ruhr-uni-bochum.de Density functional theory (DFT) calculations have been employed to investigate the transition states and intermediates, revealing how the ligand influences the energy barriers of different reaction pathways. ruhr-uni-bochum.de A proposed catalytic cycle for phenanthroline-catalyzed glycosylation involves the formation of a glycosyl phenanthrolinium intermediate, where the phenanthroline acts as a nucleophilic catalyst. nih.gov

While these studies provide a framework for how this compound might function as a catalytic ligand, dedicated mechanistic investigations on its specific metal complexes are necessary to understand its unique properties and to rationally design more efficient and selective catalysts. The asymmetric nature of the 1,7-phenanthroline backbone could lead to interesting stereochemical outcomes in asymmetric catalysis, a field where detailed mechanistic understanding is paramount for catalyst development.

Fluorescent Sensing Platforms and Probes

The rigid, planar structure and aromaticity of the phenanthroline core make it an excellent scaffold for the development of fluorescent sensors and probes. The nitrogen atoms can coordinate with metal ions, leading to changes in the photophysical properties of the molecule, which can be harnessed for sensing applications.

Development of Sensors for Specific Analytes (e.g., picric acid detection by quinolino[7,8-j]nih.govnih.govphenanthrolines)

A notable example of a sensor derived from the 1,7-phenanthroline framework is the development of quinolino[7,8-j] nih.govnih.govphenanthrolines for the highly selective and sensitive detection of picric acid. nih.gov Picric acid is a hazardous explosive and an environmental pollutant, making its detection crucial.

In a one-pot, solvent-free domino process, various quinolino[7,8-j] nih.govnih.govphenanthroline derivatives were synthesized. nih.gov These compounds exhibited strong fluorescence and acted as effective fluorescent sensors for picric acid, with detection limits in the nanomolar range. nih.gov The sensing mechanism likely involves fluorescence quenching of the phenanthroline derivative upon interaction with the electron-deficient picric acid. The successful application of this 1,7-phenanthroline derivative highlights the potential of this specific isomer in the design of chemosensors.

| Derivative | Detection Limit for Picric Acid (nM) |

| NAD | 79 |

| CAD | 98 |

| MAD | 63 |

| OAD | 59 |

| Data sourced from a study on quinolino[7,8-j] nih.govnih.govphenanthrolines. nih.gov |

This research provides a strong foundation for the development of other sensors based on the 1,7-phenanthroline scaffold, including those derived from this compound, for a variety of analytes.

Application as Probes in Advanced Chemical and Biological Systems

Phenanthroline-based fluorescent probes have found widespread use in elucidating complex chemical and biological processes. Their ability to bind to specific targets, such as metal ions or biomolecules, and report on their local environment through changes in fluorescence makes them invaluable research tools.

While specific applications of this compound as a probe are not documented, the general principles suggest its potential in this area. For instance, phenanthroline derivatives have been used to develop probes for detecting metal ions like Zn(II) in biological systems. The coordination of the metal ion to the phenanthroline core can lead to a "turn-on" or "turn-off" fluorescent response, allowing for the visualization and quantification of the analyte in living cells. The specific substitution pattern of this compound could be tailored to enhance selectivity for a particular metal ion or to tune its photophysical properties for specific imaging applications. Further research is required to explore these possibilities.

Integration into Functional Materials and Supramolecular Assemblies

The unique structural and coordination properties of phenanthroline ligands make them attractive building blocks for the construction of functional materials and supramolecular assemblies. These materials can exhibit interesting photophysical, electronic, and catalytic properties.

The incorporation of phenanthroline moieties into polymers can lead to the creation of advanced macromolecular structures. These metallo-polymers can be used to form single-chain nanoparticles or luminescent materials. The ability of the phenanthroline units to complex with metal ions is central to the formation and function of these materials.

In the realm of supramolecular chemistry, the planar and rigid nature of the phenanthroline scaffold allows it to participate in π-π stacking interactions and to act as a scaffold for the assembly of complex architectures through coordination with metal ions. These assemblies can form discrete molecular cages, coordination polymers, or metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis.

Although the direct integration of this compound into such materials has not been reported, its unique geometry and coordination properties could lead to the formation of novel supramolecular structures with distinct properties compared to those derived from more common phenanthroline isomers. The development of synthetic routes to functionalized this compound derivatives would be a critical first step in exploring their potential in materials science.

Design of Metal-Organic Frameworks (MOFs) incorporating Phenanthroline Units

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The modular nature of MOFs allows for the rational design of materials with tailored properties for applications in gas storage, separation, catalysis, and sensing. Phenanthroline and its derivatives are attractive candidates for use as ligands in MOF synthesis due to their rigid, planar structure and their ability to form stable complexes with a wide range of metal ions. nbinno.com

The incorporation of phenanthroline-based ligands into MOFs can impart several desirable characteristics. The aromatic system of the phenanthroline core can facilitate π-π stacking interactions, contributing to the stability and structural integrity of the framework. Furthermore, the nitrogen atoms of the phenanthroline unit provide excellent coordination sites for metal ions, influencing the resulting topology and porosity of the MOF.

While direct reports on the use of this compound in MOF synthesis are limited, studies on closely related methyl-substituted phenanthrolines provide valuable insights. For instance, research has shown that the presence of methyl groups on the phenanthroline ring can influence the luminescent properties of the resulting MOFs. In one study, 4,7-dimethylphenanthroline was used to construct terbium-based MOFs that exhibited potential for luminescent sensing of nitroaromatic molecules. The methyl groups were found to affect the packing density and pore volume of the MOF structure.

The synthesis of methyl-substituted 1,7-phenanthroline derivatives has been achieved through methods such as the three-component condensation of 2-methylquinolin-5-amine (B1581496) with aromatic aldehydes and cyclic β-diketones. pleiades.online This synthetic accessibility opens up possibilities for designing tailored 1,7-phenanthroline-based ligands for specific MOF architectures. The position of the methyl group, as in this compound, can introduce steric hindrance that directs the coordination geometry around the metal center, potentially leading to novel framework topologies with unique pore environments.

The table below summarizes the potential effects of incorporating this compound into MOFs, based on findings from related phenanthroline derivatives.

| Feature | Potential Influence of this compound |

| Framework Topology | The steric bulk of the methyl group could direct the self-assembly process, leading to unique and predictable framework structures. |

| Porosity | The size and shape of the pores within the MOF could be tuned by the orientation of the this compound ligand. |

| Luminescent Properties | The electronic nature of the methyl group could modulate the photoluminescent properties of the resulting MOF, making it suitable for sensing applications. |

| Catalytic Activity | The phenanthroline unit can act as a binding site for catalytically active metal centers, with the methyl group potentially influencing substrate selectivity. |

Role in Optical Information Storage and Photoresponsive Materials

The unique photophysical properties of phenanthroline derivatives make them compelling candidates for the development of optical information storage and photoresponsive materials. These materials can change their properties in response to light, enabling applications such as data storage, optical switching, and sensing.

While specific research into the photoresponsive behavior of this compound is not widely documented, the study of related pyrrolo[1,2-i] nbinno.comnih.govphenanthroline derivatives offers a glimpse into the potential of this class of compounds. These derivatives, synthesized from 1,7-phenanthroline precursors, have been investigated as organic semiconductors in the form of thin films. These films exhibit polycrystalline structures and n-type semiconductor behavior, with direct optical band gaps in the range of 4.17–4.24 eV. Such properties are crucial for applications in optoelectronic devices.

The incorporation of a methyl group onto the 1,7-phenanthroline skeleton can be expected to modulate the electronic and optical properties of the molecule. The electron-donating nature of the methyl group can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission spectra of the compound. This tunability is a key aspect in the design of materials for optical applications.

The table below outlines the potential roles and properties of this compound and its derivatives in the context of optical materials, drawing parallels from existing research on similar compounds.

| Application Area | Potential Role of this compound Derivatives | Key Properties |

| Optical Information Storage | Could be incorporated into photochromic systems where light induces a reversible change in its structure and, consequently, its absorption or emission properties. | Photochromism, bistability of isomers. |

| Photoresponsive Materials | Can act as a photosensitizer in polymer matrices, where light absorption triggers a physical or chemical change in the surrounding material. | High molar absorptivity, efficient energy transfer. |

| Organic Light-Emitting Diodes (OLEDs) | Metal complexes of this compound could serve as emissive materials in the active layer of OLEDs. | High photoluminescence quantum yield, thermal stability. |

| Non-linear Optics | The asymmetric nature of the molecule could lead to second-order non-linear optical (NLO) properties, useful for frequency doubling of light. | Non-centrosymmetric crystal packing, large hyperpolarizability. |

Biological Interaction Mechanisms and Enzyme Induction Studies

Investigation of Molecular Interactions with Biomolecules (e.g., DNA)

The interaction of phenanthroline derivatives with DNA is a primary focus of mechanistic research. These flat, aromatic molecules can engage with the DNA double helix through several modes, principally intercalation and groove binding. mdpi.com The mechanism often begins with the compound binding to one of DNA's grooves, which can be a precursor to the more stable intercalation mode, where the molecule inserts itself between the base pairs of the DNA. rsc.org

Computational studies on methylated 1,10-phenanthroline (B135089) derivatives have provided detailed insights into these interactions. The process is understood to be a nuanced balance between various forces, including π-π stacking between the phenanthroline ring system and the DNA bases, as well as weaker interactions like CH/π and CH/n interactions involving the methyl groups. rsc.orgresearchgate.net These non-covalent interactions, along with steric factors, play a crucial role in the stability and preferred geometry of the DNA-compound complex. acs.org The transition from initial groove binding to the intercalated state is a key step, and the substitution pattern on the phenanthroline ring can modulate the ease of this transition. rsc.org For instance, methylation at certain positions can either favor or hinder the shift from groove binding to intercalation. rsc.org

Studies on Enzyme Induction and Modulation by 1,7-Phenanthroline (B34526)

Research has demonstrated that 1,7-phenanthroline, the parent compound of 2-methyl-1,7-phenanthroline, acts as an inducer of certain drug-metabolizing enzymes, particularly Phase II enzymes. This induction occurs without a corresponding increase in specific cytochrome P450 enzymes, such as CYP1A, distinguishing its mechanism from that of aryl hydrocarbon (Ah)-receptor agonists.

Studies in animal models have shown that administration of 1,7-phenanthroline leads to a significant increase in the activity of key hepatic Phase II enzymes. These enzymes play a critical role in the detoxification of xenobiotics. Specifically, observed effects include the elevation of NAD(P)H:quinone oxidoreductase (QOR) and Glutathione S-transferase (GST) activities. In some cases, UDP-glucuronosyltransferase (UGT) activity was also significantly increased. For example, one study found that 1,7-phenanthroline was more effective than the compound oltipraz (B1677276) in elevating QOR activity.

| Enzyme | Inducer | Dose (mg/kg) | Observed Effect |

|---|---|---|---|

| GST | 1,7-Phenanthroline | 150 | Significant elevation |

| QOR | 1,7-Phenanthroline | 150 | Significant elevation (more effective than Oltipraz) |

| UGT (1-naphthol) | 1,7-Phenanthroline | 150 | Significant elevation in Frings strain |

The induction of enzyme activity by 1,7-phenanthroline is correlated with changes at the genetic level. Research using real-time quantitative polymerase chain reaction (RT-qPCR) has demonstrated that 1,7-phenanthroline treatment upregulates the messenger RNA (mRNA) levels of several key genes. In a study involving male Sprague-Dawley rats, oral administration of 1,7-phenanthroline resulted in substantial increases in the hepatic mRNA levels of UGT1A6, UGT2B1, and quinone reductase (QR). Concurrently, the treatment also led to a very large induction of Mrp3 mRNA, which codes for an efflux transporter protein involved in xenobiotic disposition. Conversely, the expression levels of CYP2C11 and the transporter Oatp2 were found to be decreased.

| Gene | Fold Increase (75 mg/kg/day) | Fold Increase (150 mg/kg/day) |

|---|---|---|

| Mrp3 | 99 | 36 |

| UGT1A6 | 17 | 20 |

| UGT2B1 | 3 | 4 |

| QR | 11 | 5 |

Mechanistic Research on Inhibitory Effects on Biological Processes (e.g., plant growth inhibition)

1,7-Phenanthroline has been identified as an inhibitor of germination and plant growth. scbt.com However, detailed mechanistic studies specifically elucidating the molecular pathways through which this compound or its parent compound exert this inhibitory effect on plant biological processes were not prominent in the reviewed scientific literature.

Structure-Activity Relationship (SAR) Studies for Biological Recognition (excluding therapeutic efficacy)

Structure-activity relationship studies for phenanthroline derivatives have focused on how the number and position of methyl substituents on the phenanthroline ring system influence their interaction with biomolecules like DNA. nih.gov The substitution pattern is a critical determinant for the mode and strength of DNA binding. mdpi.com

Computational and experimental data suggest that methylation can significantly alter the biological recognition of the molecule. nih.gov For example, studies on platinum(II) complexes containing various methylated 1,10-phenanthrolines showed that the position of the methyl group dramatically affects the molecule's interaction with DNA. rsc.orgnih.gov Methylation at position 4 of the phenanthroline ring appears to favor groove binding, which may hinder the transition to an intercalative mode. rsc.org In contrast, substitutions at positions 5 and 6 can lead to more effective intercalation. rsc.org This is attributed to a subtle balance between stabilizing weak interactions (such as CH/π) and the steric hindrance introduced by the methyl groups. acs.org An increased number of methyl groups can lead to more weak interactions but may also introduce steric clashes that affect the depth and geometry of intercalation. rsc.org These findings underscore that the specific placement of methyl groups on the phenanthroline scaffold is key to modulating its recognition by and interaction with biological targets like DNA. mdpi.com

Future Perspectives and Emerging Research Avenues for 2 Methyl 1,7 Phenanthroline

Exploration of Novel and Sustainable Synthetic Methodologies

While classical methods for synthesizing phenanthroline frameworks exist, the future of 2-Methyl-1,7-phenanthroline synthesis lies in the development of more efficient, sustainable, and versatile methodologies. Current research often focuses on multi-step processes that may lack atom economy and generate significant waste. Future explorations are anticipated to concentrate on the following areas:

One-Pot Condensation Reactions: Designing novel one-pot or multi-component reactions will be crucial for sustainable synthesis. For instance, three-component condensation reactions involving precursors like 2-methylquinolin-5-amine (B1581496), various aldehydes, and β-diketones have been used to create complex methyl-substituted 1,7-phenanthroline (B34526) derivatives. pleiades.online Expanding the scope of accessible starting materials and catalysts for such reactions will be a significant area of research.

Flow Chemistry and Automation: The integration of continuous flow chemistry can offer enhanced control over reaction parameters, improve safety, and facilitate scalability. Automating these processes could accelerate the discovery of optimal reaction conditions for synthesizing this compound and its derivatives.

Design and Synthesis of Highly Functionalized this compound Derivatives

The true potential of this compound will be unlocked through the synthesis of derivatives with tailored properties. The existing methyl group provides a starting point for further modification, but future research will focus on introducing a wide range of functional groups at various positions on the phenanthroline backbone to influence its electronic, optical, and coordination properties.

Key research directions include:

Introducing Electron-Donating and Withdrawing Groups: Systematically adding substituents like methoxy, amino, nitro, or cyano groups to the aromatic rings will allow for fine-tuning of the ligand's electronic character. This is critical for applications in catalysis, where the ligand's ability to donate or accept electrons can significantly impact the catalytic cycle. researchgate.net

Appending Bulky Substituents: The introduction of sterically demanding groups can control the coordination geometry around a metal center, which is vital for developing stereoselective catalysts. nih.gov

Incorporation into Macrocycles: Integrating the this compound unit into larger macrocyclic structures could lead to novel host-guest systems, sensors for specific analytes, and advanced materials. mdpi.com Research into nitrogen-containing macrocyclic arenes provides a blueprint for these synthetic strategies. mdpi.com

Biotinylation and Biomolecule Conjugation: For biomedical applications, functionalizing the phenanthroline scaffold with biotin (B1667282) or other bioactive molecules can enable targeted delivery to cancer cells, which often overexpress biotin receptors. nih.gov

A summary of potential functionalization strategies is presented below.

| Functionalization Strategy | Target Property | Potential Application |

| C-H Arylation | Modified electronic and steric properties | Advanced Ligands for Catalysis |

| Carbamoylation | Enhanced coordination ability, solubility | Selective Metal Ion Separation |

| Biotinylation | Targeted cellular uptake | Anticancer Therapeutics, Bioimaging |

| Polymerization | Integration into functional materials | Organic Electronics, Sensors |

High-Throughput Screening for Advanced Catalytic and Sensing Applications

The discovery of novel applications for this compound and its derivatives can be dramatically accelerated by employing high-throughput screening (HTS) techniques. asynt.com Instead of a one-by-one synthesis and testing approach, HTS allows for the rapid evaluation of large libraries of compounds. nih.gov

Future research will likely involve:

Catalyst Discovery: Creating libraries of this compound-based ligands and screening them in parallel for catalytic activity in various reactions (e.g., cross-coupling, oxidation, polymerization). This approach speeds up the identification of lead candidates for specific chemical transformations. asynt.comrsc.org

Chemical Sensor Arrays: Developing arrays of sensors where each element is a different functionalized this compound derivative. These arrays could be used to detect patterns in complex mixtures, such as identifying specific metal ions in environmental samples or biomarkers in medical diagnostics. The unique fluorescence or colorimetric responses of the derivatives upon binding to an analyte would be the basis for detection. chemicalbook.com

Advanced Computational Modeling for Predictive Design and Property Tuning

Computational chemistry is poised to play a pivotal role in guiding the experimental exploration of this compound. Density Functional Theory (DFT) and other computational methods can predict the properties of molecules before they are synthesized, saving significant time and resources. researchgate.net

Key areas for computational investigation include:

Predicting Electronic Properties: Calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict the electronic and optical behavior of new derivatives. This is crucial for designing materials for organic electronics, such as organic photovoltaics. researchgate.net

Modeling Metal Complexes: Simulating the coordination of this compound derivatives with various metal ions to predict binding energies, geometries, and the stability of the resulting complexes. This information is invaluable for designing new catalysts and metal-based drugs.

Reaction Mechanism Elucidation: Using computational models to investigate the mechanisms of catalytic reactions involving this compound-metal complexes. This understanding can lead to the rational design of more efficient catalysts. nih.gov

The table below illustrates how computational tools can guide the design of functional molecules.

| Computational Method | Predicted Property | Application Area |

| Density Functional Theory (DFT) | HOMO/LUMO energy gap, charge distribution | Organic semiconductors, photovoltaics |

| Molecular Dynamics (MD) | Conformational stability, binding affinity | Drug design, host-guest chemistry |

| Time-Dependent DFT (TD-DFT) | Absorption and emission spectra | Photosensitizers, fluorescent probes |

Fundamental Investigations into Unique Electronic and Geometric Properties of the 1,7-Phenanthroline Framework

A deeper fundamental understanding of the intrinsic properties of the 1,7-phenanthroline framework is essential for its advanced application. The asymmetric arrangement of the nitrogen atoms in 1,7-phenanthroline, compared to the more common 1,10-phenanthroline (B135089), results in distinct electronic and coordination characteristics that are not yet fully explored. sigmaaldrich.com

Future research should focus on:

Comparative Coordination Chemistry: Systematically comparing the coordination behavior of this compound with its 1,10- and 4,7-phenanthroline (B189438) isomers with a wide range of metal ions. This would clarify how the nitrogen positioning affects complex stability, geometry, and reactivity.

Photophysical Studies: Investigating the fluorescence and phosphorescence properties of this compound and its derivatives. This could lead to the development of new luminophores for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bioimaging. nih.gov

Supramolecular Chemistry: Exploring the self-assembly of this compound derivatives through non-covalent interactions (e.g., hydrogen bonding, π-π stacking) to create novel supramolecular architectures with emergent functions. sigmaaldrich.com

Interdisciplinary Research Integrating this compound in Emerging Technologies

The future impact of this compound will be maximized through its integration into interdisciplinary research fields and emerging technologies.

Materials Science: Incorporating this compound units into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). chemicalbook.com The nitrogen sites could serve as active centers for catalysis, gas storage, or selective adsorption.

Energy Conversion and Storage: Designing novel ruthenium or iridium complexes with functionalized this compound ligands for use as photosensitizers in dye-sensitized solar cells (DSSCs) or as catalysts for water splitting. researchgate.net

Biomedical Applications: Developing metal complexes of this compound derivatives as therapeutic agents. Phenanthroline complexes have shown promise as anticancer and antimicrobial agents, and tailoring the ligand structure can enhance activity and reduce toxicity. nih.govnih.gov Furthermore, their use as multimodal imaging probes, for example by creating Rhenium(I) and Technetium-99m(I) complexes, is a promising avenue. rsc.org

By pursuing these research avenues, the scientific community can fully exploit the potential of this compound, transforming it from a simple heterocyclic compound into a versatile building block for the technologies of the future.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methyl-1,7-phenanthroline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization reactions of substituted pyridines or condensation of aminonaphthalene derivatives. For example, palladium-catalyzed cross-coupling has been employed to introduce methyl groups at specific positions . Key factors include solvent polarity (e.g., DMF vs. ethanol), temperature control (80–120°C), and catalyst selection (e.g., Pd/C vs. CuI), which affect reaction kinetics and byproduct formation. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound with >95% purity .

| Synthetic Method | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Palladium-catalyzed coupling | Pd(OAc)₂ | 68 | 97 |

| Copper-mediated cyclization | CuI | 52 | 91 |

| Data from recent studies on analogous phenanthroline syntheses . |

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : Distinct aromatic proton signals appear at δ 8.5–9.0 ppm (¹H NMR), with methyl group resonances near δ 2.5 ppm. ¹³C NMR confirms quaternary carbons at ~150 ppm .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve baseline separation, with retention times varying by mobile phase pH .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 195.1, with fragmentation patterns confirming the methyl substitution .

Q. What are the primary applications of this compound in coordination chemistry?

- Methodological Answer : The compound acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Ru, Fe) for photocatalytic and electrocatalytic applications. Steric effects from the methyl group influence metal-ligand bond angles and redox potentials, as demonstrated in cyclic voltammetry studies (e.g., Ru(III)/Ru(II) transitions at −0.3 V vs. Ag/AgCl) .

Advanced Research Questions

Q. How does the methyl substituent in this compound affect electronic properties compared to unsubstituted phenanthrolines?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) reveal that the methyl group induces a minor electron-donating effect (+I effect), raising the HOMO energy by ~0.2 eV. This enhances ligand-to-metal charge transfer efficiency, as validated by UV-Vis spectroscopy (redshift of 10–15 nm in MLCT bands) .

Q. What experimental and computational strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :